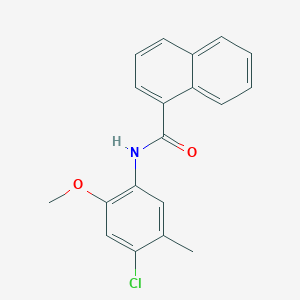
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide, also known as GW6471, is a synthetic compound that has been developed as a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. GW6471 has been extensively studied for its ability to modulate PPARα activity and its potential therapeutic applications in various diseases.
作用机制
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide acts as a selective antagonist of PPARα, binding to the receptor and preventing its activation by endogenous ligands. PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis, and its activation has been shown to have beneficial effects in various disease models. By blocking PPARα activation, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide can modulate these pathways and potentially improve disease outcomes.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have several biochemical and physiological effects, including improved lipid profiles, reduced inflammation, and anti-tumor effects. In animal models of metabolic disorders, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to reduce circulating triglycerides and cholesterol levels, improve insulin sensitivity, and reduce inflammation. In cancer cell lines, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to inhibit cell proliferation and induce apoptosis, potentially leading to tumor regression.
实验室实验的优点和局限性
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for PPARα, making it a useful tool for studying PPARα signaling pathways. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of PPARα activity in vivo. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have off-target effects on other nuclear receptors, which can complicate its interpretation in certain experimental settings.
未来方向
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications. One area of interest is its potential use in the treatment of metabolic disorders, such as dyslipidemia and type 2 diabetes. In addition, there is growing interest in the role of PPARα in cancer biology, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide may have potential as a cancer therapy. Further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications.
合成方法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-methoxy-5-methylbenzoic acid with 4-chloroaniline to form the corresponding amide. This is followed by a Friedel-Crafts acylation reaction with naphthalene to produce the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide. The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. PPARα plays a crucial role in regulating lipid metabolism, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to modulate PPARα activity, leading to improved lipid profiles and reduced inflammation. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-10-17(18(23-2)11-16(12)20)21-19(22)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWANLZIDSLMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

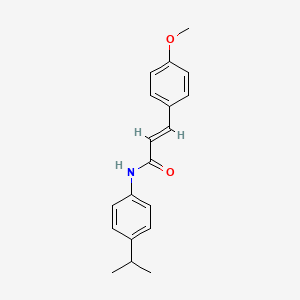
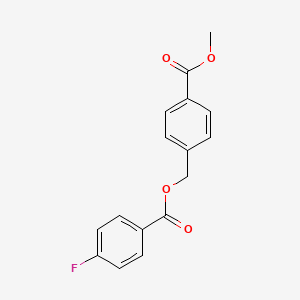
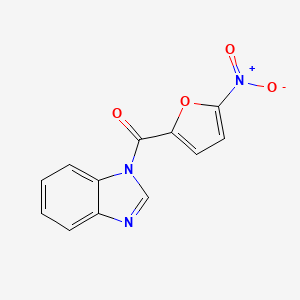
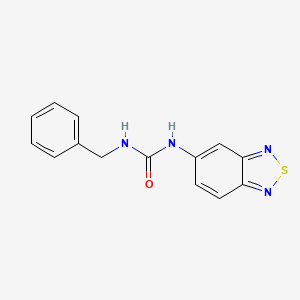

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
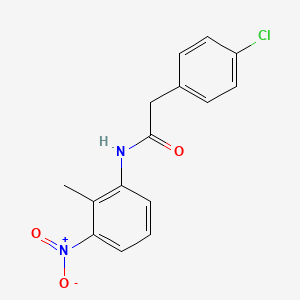
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
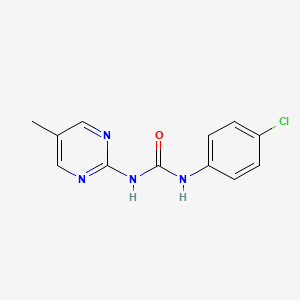
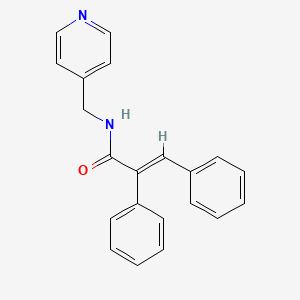
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)


![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)